Cas no 143328-16-9 (Cyclopentanecarbonitrile,1-(3-chlorophenyl)-)
Cyclopentanecarbonitrile,1-(3-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarbonitrile,1-(3-chlorophenyl)-
- 1-(3-chlorophenyl)cyclopentane-1-carbonitrile
- 1-(3-Chlorophenyl)-1-cyclopentanecarbonitrile
- SY225625
- SCHEMBL15862897
- DTXSID60577809
- 143328-16-9
- MFCD08459363
- VAJLOPYWHOVXCC-UHFFFAOYSA-N
- F53099
- A925902
- 1-(3-Chlorophenyl)cyclopentanecarbonitrile
- AKOS009266430
- DB-237650
-
- MDL: MFCD08459363
- Inchi: 1S/C12H12ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2
- InChI Key: VAJLOPYWHOVXCC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1(C#N)CCCC1
Computed Properties
- Exact Mass: 205.06600
- Monoisotopic Mass: 205.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 3.67538
Cyclopentanecarbonitrile,1-(3-chlorophenyl)- Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Cyclopentanecarbonitrile,1-(3-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02705-10g |
1-(3-chlorophenyl)cyclopentane-1-carbonitrile |
143328-16-9 | 95% | 10g |
$1100 | 2023-09-07 | |
| eNovation Chemicals LLC | D525289-1g |
1-(3-Chlorophenyl)cyclopentanecarbonitrile |
143328-16-9 | 95% | 1g |
$605 | 2024-07-20 | |
| eNovation Chemicals LLC | D525289-1g |
1-(3-Chlorophenyl)cyclopentanecarbonitrile |
143328-16-9 | 95% | 1g |
$605 | 2025-02-25 | |
| eNovation Chemicals LLC | D525289-1g |
1-(3-Chlorophenyl)cyclopentanecarbonitrile |
143328-16-9 | 95% | 1g |
$605 | 2025-03-01 | |
| Ambeed | A624809-1g |
1-(3-Chlorophenyl)cyclopentanecarbonitrile |
143328-16-9 | 95+% | 1g |
$474.0 | 2024-04-23 |
Cyclopentanecarbonitrile,1-(3-chlorophenyl)- Suppliers
Cyclopentanecarbonitrile,1-(3-chlorophenyl)- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Cyclopentanecarbonitrile,1-(3-chlorophenyl)-
Introduction to Cyclopentanecarbonitrile, 1-(3-chlorophenyl) and Its Applications in Modern Chemical Research
Cyclopentanecarbonitrile, 1-(3-chlorophenyl) (CAS No. 143328-16-9) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, featuring a cyclopentane ring substituted with a nitrile group and a chlorophenyl moiety, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by the presence of both electron-withdrawing and electron-donating groups, makes it an attractive candidate for further functionalization and derivatization.
The nitrile group in Cyclopentanecarbonitrile, 1-(3-chlorophenyl) plays a crucial role in its reactivity, enabling participation in nucleophilic addition reactions, which are fundamental in organic synthesis. This property has been exploited in the development of novel pharmaceuticals, where nitrile-containing compounds often exhibit enhanced bioavailability and metabolic stability. Additionally, the chlorophenyl substituent introduces further reactivity, allowing for electrophilic aromatic substitution reactions that can be tailored to produce specific pharmacophores.
In recent years, the interest in Cyclopentanecarbonitrile, 1-(3-chlorophenyl) has been fueled by its potential applications in medicinal chemistry. Researchers have been exploring its utility as a building block for the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the cyclopentane ring and the chlorophenyl group provides a scaffold that can be modified to enhance binding affinity to biological targets.
The compound's structural features also make it relevant in materials science. The rigid cyclopentane core contributes to the stability of derived molecules, while the nitrile group can serve as a handle for further chemical transformations. This has led to investigations into its use as a precursor for polymers and specialty chemicals with tailored properties. For example, researchers have explored its incorporation into conductive polymers, which are essential in electronic devices and organic light-emitting diodes (OLEDs).
Advances in computational chemistry have further enhanced the understanding of Cyclopentanecarbonitrile, 1-(3-chlorophenyl)'s reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interactions with biological targets. These computational approaches have accelerated the design of derivatives with improved pharmacological profiles, reducing the need for extensive experimental trials.
The synthesis of Cyclopentanecarbonitrile, 1-(3-chlorophenyl) itself is another area of active research. Recent developments in synthetic methodologies have enabled more efficient and scalable production processes. For instance, catalytic hydrogenation techniques have been employed to introduce the nitrile group into the cyclopentane ring with high selectivity. Similarly, palladium-catalyzed cross-coupling reactions have facilitated the attachment of the chlorophenyl moiety, improving yields and reducing byproduct formation.
The compound's role in drug discovery has been particularly notable. Researchers have leveraged its structural framework to develop novel therapeutic agents with improved efficacy and reduced side effects. For example, derivatives of Cyclopentanecarbonitrile, 1-(3-chlorophenyl) have been investigated as potential treatments for neurological disorders due to their ability to modulate neurotransmitter activity. The precise arrangement of functional groups allows for fine-tuning of pharmacokinetic properties, such as solubility and blood-brain barrier penetration.
In conclusion,Cyclopentanecarbonitrile, 1-(3-chlorophenyl) (CAS No. 143328-16-9) represents a significant advancement in chemical research with broad applications across pharmaceuticals and materials science. Its unique structural attributes enable diverse functionalization strategies, making it an indispensable tool for synthetic chemists. As research continues to uncover new possibilities for this compound,Cyclopentanecarbonitrile, 1-(3-chlorophenyl) is poised to play an increasingly pivotal role in developing next-generation therapeutics and advanced materials.
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